Di(1H-indol-3-yl)methanone
Description
Structure
3D Structure
Properties
CAS No. |
65610-73-3 |
|---|---|
Molecular Formula |
C17H12N2O |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
bis(1H-indol-3-yl)methanone |
InChI |
InChI=1S/C17H12N2O/c20-17(13-9-18-15-7-3-1-5-11(13)15)14-10-19-16-8-4-2-6-12(14)16/h1-10,18-19H |
InChI Key |
HYJTUULYIOBNLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
For Di(1H-indol-3-yl)methanone, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the indole (B1671886) rings. The N-H protons of the indole moieties would likely appear as a broad singlet at a downfield chemical shift. The aromatic protons on the benzene portion of the indole rings would present as a complex series of multiplets. The proton at the C2 position of each indole ring is anticipated to be a singlet or a doublet, depending on coupling with the N-H proton.
In the ¹³C NMR spectrum, distinct signals would be expected for each unique carbon atom in the molecule. The carbonyl carbon of the methanone (B1245722) linker would be readily identifiable by its characteristic downfield chemical shift, typically in the range of 180-200 ppm. The carbons of the indole rings would appear in the aromatic region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-H | > 10.0 | br s |
| Ar-H | 7.0 - 8.5 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 180 - 200 |
Note: The data in the tables above is predicted and not based on experimental results for this compound due to the lack of available data in the searched literature.
Mass Spectrometry (MS, HRMS, LC-MS/MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would be crucial for confirming the exact molecular formula of this compound (C₁₇H₁₂N₂O).
The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses. For instance, cleavage of the bond between the carbonyl group and one of the indole rings could lead to the formation of an indoloyl cation. Further fragmentation of the indole rings themselves would also be anticipated.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be a powerful tool for the sensitive detection and quantification of this compound in complex mixtures, as well as for further structural elucidation through the analysis of fragment ions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A prominent, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the ketone group would be anticipated in the region of 1630-1680 cm⁻¹. Additionally, a broad absorption band in the region of 3200-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the indole rings. The spectrum would also feature multiple peaks in the aromatic region (around 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹) corresponding to C=C and C-H stretching vibrations within the indole rings.
Table 3: Anticipated IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3200 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=O Stretch (Ketone) | 1630 - 1680 |
Note: The data in the table above is anticipated and not based on experimental results for this compound due to the lack of available data in the searched literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the extended π-conjugated system of the two indole rings linked by a carbonyl group. Indole itself typically exhibits two main absorption bands around 220 nm and 280 nm. The presence of the carbonyl chromophore in conjugation with the indole systems would likely lead to a bathochromic (red) shift of these absorption maxima to longer wavelengths.
Hyphenated Techniques (e.g., Gas Chromatography-Fourier Transform Infrared Spectroscopy)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical capabilities. Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) could potentially be used for the analysis of this compound if the compound is sufficiently volatile and thermally stable. This technique would provide both the retention time from the gas chromatograph, aiding in identification, and the infrared spectrum of the eluted compound, confirming its functional groups.
Chemical Reactivity and Functional Group Transformations
Oxidation Reactions of the Methanone (B1245722) Moiety
The methanone moiety in indol-3-yl methanones can undergo oxidation, although the electron-rich indole (B1671886) rings are also susceptible to oxidation under harsh conditions. Specific oxidizing agents can be employed to target the ketone, though this is less common than other transformations. For related compounds, oxidation using agents like potassium permanganate or chromium trioxide has been noted. In the broader context of indole chemistry, oxidation can lead to a variety of products, depending on the reagents and reaction conditions. For instance, the oxidation of the bromo derivative of a related compound, 1-(4-benzoylphenyl)propan-1-one, was achieved using bis-tetra butyl ammonium (B1175870) dichromate to yield a 1,4-diacyl benzene, demonstrating the transformation of a related ketone-containing structure under specific oxidative conditions. orientjchem.org
Directed Functionalization Strategies on the Indole Nucleus and Ketone Group
The structure of Di(1H-indol-3-yl)methanone offers multiple sites for directed functionalization. Strategies have been developed to selectively modify the indole nucleus and the ketone group to synthesize a range of analogs.
Indole Nucleus Functionalization: The indole nucleus, particularly the N-H position and the C2 position, can be targeted for functionalization. The carbonyl group at the C3 position can act as a directing group for reactions on the indole ring. nih.gov Palladium-catalyzed C-H arylation reactions have been demonstrated on free (NH) indoles that have carbonyl directing groups at the C3-position. nih.gov This allows for the introduction of aryl substituents at the C2 position of the indole ring.
Another common strategy is N-alkylation. The indole nitrogen can be deprotonated using a base like sodium hydride (NaH), followed by reaction with an alkyl halide (e.g., benzyl bromide, methyl iodide) to introduce an alkyl group at the N1 position. nih.gov This approach is widely used in the synthesis of related compounds like JWH-018 (1-pentyl) and JWH-073 (1-butyl). nih.gov
Ketone Group Functionalization: The ketone group can undergo typical carbonyl reactions. Reduction of the methanone moiety is a key transformation. Reducing agents such as lithium aluminum hydride can be used to convert the ketone into a secondary alcohol. This transformation significantly alters the geometry and electronic properties of the central bridge.
| Functionalization Strategy | Reagents/Catalyst | Target Site | Resulting Modification | Reference |
| C-H Arylation | Pd(OAc)₂, AgOAc, HFIP, TFA | C2-position of Indole | Introduction of an aryl group | nih.gov |
| N-Alkylation | NaH, Alkyl halide (e.g., Benzyl bromide) | N1-position of Indole | Addition of an alkyl chain | nih.gov |
| Ketone Reduction | Lithium aluminum hydride | Methanone Carbonyl | Conversion to a secondary alcohol |
Derivatization for Structure-Activity Relationship Investigations
Derivatization of the core this compound structure is crucial for investigating structure-activity relationships (SAR), particularly for its analogs that interact with biological targets like cannabinoid receptors. researchgate.net Modifications are systematically made to the indole nitrogen, the indole ring system, and the other group attached to the carbonyl (in analogs where one indole is replaced by another moiety, like a naphthyl group).
Key derivatization strategies include:
N-Alkyl Chain Variation: The length and functionality of the alkyl chain at the N1 position of the indole ring significantly influence activity. For example, in the JWH series of synthetic cannabinoids, varying the alkyl chain from a butyl (JWH-073) to a pentyl group (JWH-018) alters potency and receptor specificity. nih.gov Longer alkyl chains can decrease cannabinoid receptor affinity but enhance lipid solubility, which affects pharmacokinetics. The introduction of terminal functional groups on the alkyl chain, such as a hydroxyl or a fluorine, is another common modification. researchgate.netnih.gov
Indole Ring Substitution: Placing substituents on the benzene portion of the indole nucleus is a strategy to explore SAR. Hydroxylation at positions 4, 5, 6, or 7 of the indole ring, often occurring during metabolism, can produce active metabolites. researchgate.net
Modifications of the Acyl Group: In related analogs like JWH-018, where one indole is replaced by a naphthalene ring, substitutions on this ring system are explored. For instance, adding a methyl or fluoro group to the naphthalene moiety (as in JWH-412) creates new compounds with different activity profiles. nih.gov
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties is another SAR strategy. For example, replacing the methanone linker itself can lead to compounds with different properties.
These derivatizations have led to the identification of numerous analogs with a wide range of biological activities.
| Derivative Class | Modification Site | Example Modification | Example Compound | Reference |
| N-Alkyl Analogs | Indole N1-position | Addition of a pentyl chain | JWH-018 | researchgate.netnih.gov |
| N-Alkyl Analogs | Indole N1-position | Addition of a butyl chain | JWH-073 | nih.gov |
| N-Alkyl Chain Functionalized Analogs | N1-Alkyl Chain | Terminal Fluorine | 1-[(5-fluoropentyl)-1H-indol-3yl]-(4-methylnaphthalen-1-yl)methanone | nih.gov |
| N-Alkyl Chain Functionalized Analogs | N1-Alkyl Chain | Terminal Hydroxyl | AM-2202 | researchgate.net |
| Indole Ring Substituted Analogs | Indole Ring | Hydroxylation at C5 | 5-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | researchgate.net |
| Acyl Group Substituted Analogs | Naphthalene Ring | Addition of a fluoro group at C4 | JWH-412 | nih.gov |
Structure Activity Relationship Sar Investigations of Di 1h Indol 3 Yl Methanone Derivatives
Ligand-Target Affinity and Receptor Binding Profiling
The Di(1H-indol-3-yl)methanone scaffold has proven to be a versatile template for developing ligands with high affinity for a range of biological targets. Structure-activity relationship (SAR) investigations have revealed that modifications to the indole (B1671886) core, the N-1 substituent, and the methanone (B1245722) bridge substituent dramatically influence both binding affinity and receptor selectivity. The majority of research has centered on the cannabinoid receptors (CB1 and CB2), but derivatives have also been profiled against other targets, demonstrating the broad pharmacological potential of this chemical class.
Cannabinoid Receptor Binding
Derivatives of this compound are well-known as potent synthetic cannabinoid receptor agonists. The affinity for CB1 and CB2 receptors is highly sensitive to the nature of the substituents at various positions on the indole ring and the group attached to the indole nitrogen.
Indole Core Substitutions: Research into substitutions on the indole core of synthetic cannabinoids has shown that certain positions are critical for maintaining high receptor affinity. mdpi.com
Position 5: Substitutions at the 5-position of the indole ring, such as with fluoro, chloro, bromo, or methyl groups, have been found to be detrimental to both binding affinity and functional activity at the human CB1 (hCB1) receptor. mdpi.com For instance, a 5-chloro substitution in indol-3-yl-tetramethylcyclopropyl ketones resulted in a significant decrease in hCB1 receptor affinity (Ki = 512 nM). mdpi.com
Positions 6 and 7: In contrast, substitutions at the 6- and 7-positions of the indole can lead to compounds that retain high hCB1 binding affinity. mdpi.com A 6-chloro substitution in the same tetramethylcyclopropyl ketone series yielded a much higher affinity (Ki = 14 nM). mdpi.com
Position 2: The addition of a methyl group at the C2 position of the indole has been observed to generally lower affinity for both CB1 and CB2 receptors. However, this modification can improve selectivity for the CB2 receptor. nih.gov
N-1 Alkyl Chain Modifications: The length and composition of the alkyl chain at the N-1 position of the indole are crucial determinants of cannabinoid receptor affinity. For many 3-(indanoyl)indoles, CB2 binding affinity was found to increase with the length of the N-1 alkyl chain up to five carbon atoms. nih.gov The compound JWH-018, which features an N-1 pentyl chain, is a well-characterized high-affinity ligand for both CB1 and CB2 receptors. researchgate.net
The following table summarizes the binding affinities of selected this compound derivatives for human cannabinoid receptors.
| Compound | Modification | Target Receptor | Binding Affinity (Ki, nM) |
|---|---|---|---|
| Indol-3-yl-tetramethylcyclopropyl ketone analog | 6-chloro substitution | hCB1 | 14 |
| Indol-3-yl-tetramethylcyclopropyl ketone analog | 5-chloro substitution | hCB1 | 512 |
| MDMB-CHMICA Analog | Non-chlorinated | hCB1 | 0.41 ± 0.141 |
Receptor Selectivity Profile
While many early this compound derivatives like JWH-018 are potent, non-selective agonists for both CB1 and CB2 receptors, subsequent research has focused on introducing modifications to achieve greater selectivity. nih.govresearchgate.net As the CB1 receptor is primarily responsible for the psychoactive effects of cannabinoids, developing CB2-selective ligands is a key objective for therapeutic applications targeting inflammation and pain. nih.gov
Affinity for Other Targets
The versatility of the indole scaffold extends beyond cannabinoid receptors. SAR studies have identified this compound derivatives that bind to other important biological targets.
Sigma Receptors: A series of 4-(indol-1-yl)butan-1-amines, which are structurally related to the this compound class, were evaluated for their binding affinity for sigma receptors. Several compounds were identified as high-affinity sigma-2 receptor ligands with significant selectivity over the sigma-1 subtype. The most promising ligand, 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, displayed high affinity at sigma-2 receptors with a σ1/σ2 selectivity ratio of 395. nih.gov
Myeloid Cell Leukemia-1 (Mcl-1) Protein: A novel N-substituted indole scaffold was discovered to inhibit the anti-apoptotic protein Mcl-1. Through structure-based design and modification of the indole core, hydrophobic tail, and an acidic chain, a potent inhibitor with a Ki value of 110 nM for interfering with Mcl-1 binding was developed. nih.gov
This broader receptor binding profile highlights the potential of the this compound framework as a privileged structure in medicinal chemistry, capable of being tailored to interact with diverse targets.
Biological Activity and Mechanistic Investigations in Vitro Focus
Anticancer Activities and Molecular Mechanisms
The indole (B1671886) nucleus is a core structure in many compounds that are known to inhibit tubulin polymerization, a critical process for cell division. nih.govnih.gov These agents can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. mdpi.com While a variety of indole derivatives have been identified as tubulin polymerization inhibitors, direct evidence specifically demonstrating that Di(1H-indol-3-yl)methanone inhibits tubulin polymerization or disrupts microtubule dynamics is not extensively documented in the current scientific literature. However, the broader class of indole-based compounds has been a significant focus for the development of microtubule-targeting anticancer agents. nih.govacs.org For instance, certain synthetic indole derivatives have been shown to bind to the colchicine (B1669291) site on tubulin, thereby inhibiting microtubule assembly. nih.gov
This compound has been shown to induce cell cycle arrest at various phases in different cancer cell lines. In human breast cancer cells, DIM has been observed to cause a G1 cell cycle arrest. doi.org This is accompanied by the upregulation of p21WAF1/CIP1, a cyclin-dependent kinase (CDK) inhibitor. doi.org In human colon cancer cells (HT-29), DIM has been demonstrated to induce arrest at both the G1 and G2/M phases of the cell cycle. nih.gov This effect is associated with a reduction in the activity of CDK2 and CDC2, respectively. nih.gov Furthermore, DIM treatment in these cells leads to decreased protein levels of cyclins A and D1, as well as CDK4, while increasing the levels of the CDK inhibitors p21 and p27. nih.gov
| Cell Line | Cancer Type | Observed Effect | Key Molecular Changes | Reference |
|---|---|---|---|---|
| MCF-7, MDA-MB-231 | Breast Cancer | G1 arrest | Induction of p21WAF1/CIP1 | doi.org |
| HT-29 | Colon Cancer | G1 and G2/M arrest | Reduced CDK2 and CDC2 activity; decreased cyclin A, D1, CDK4; increased p21, p27 | nih.gov |
This compound is a potent inducer of apoptosis in various cancer cell lines through multiple pathways. In gastric cancer cells, DIM has been shown to induce apoptosis by downregulating the expression of TRAF2, which in turn activates the p38 MAPK signaling pathway. fishersci.com This leads to the activation of p53 and a subsequent increase in the Bax/Bcl-2 ratio, promoting the apoptotic cascade. fishersci.com In colon cancer cells, DIM-induced apoptosis is linked to the activation of caspase-8. mdpi.com This activation is accompanied by an increase in Fas levels and the cleavage of Bid, suggesting the involvement of the extrinsic apoptosis pathway. mdpi.com Furthermore, in breast cancer cells, DIM can sensitize cells to TRAIL-induced apoptosis by downregulating the cellular FLICE inhibitory protein (c-FLIP). sigmaaldrich.com
In vitro studies have consistently demonstrated the ability of this compound to inhibit the proliferation and migration of various cancer cells. In human cancer cells, DIM has been shown to inhibit proliferation, adhesion, migration, and invasion. researchgate.net The mechanism behind this inhibition involves the combined suppression of the AKT and ERK signaling pathways. researchgate.net In hepatocellular carcinoma cells, DIM has been found to suppress migration and invasion by inhibiting the FAK signaling pathway, which leads to the downregulation of MMP2/9. cytoskeleton.com Similarly, in human endometrial cancer cells, DIM has been reported to suppress epithelial-mesenchymal transition (EMT) and metastatic-related behaviors. mdpi.com
| Cell Line Type | Observed Effects | Underlying Mechanism | Reference |
|---|---|---|---|
| Human Cancer Cells | Inhibition of proliferation, adhesion, migration, and invasion | Combined suppression of AKT and ERK pathways | researchgate.net |
| Hepatocellular Carcinoma Cells | Inhibition of migration and invasion | Suppression of FAK signaling and downregulation of MMP2/9 | cytoskeleton.com |
| Human Endometrial Cancer Cells | Suppression of EMT and metastatic-related behaviors | Estrogen receptor-dependent pathway | mdpi.com |
This compound has been shown to modulate the expression of various genes involved in cancer progression. While specific studies detailing the regulation of miR-200c, miR-25, miR-30c, and miR-107 by DIM are not extensively available in the provided search results, it is known to influence microRNA expression more broadly. For instance, in some contexts, miR-200c-3p has been implicated in regulating cellular processes like pyroptosis. nih.gov
Regarding oncogenes, DIM has been shown to negatively regulate the expression of c-Myc. mdpi.com The Wnt/β-catenin signaling pathway, which is often dysregulated in cancer, is a target of DIM. By inhibiting β-catenin, DIM leads to the downregulation of its downstream targets, including c-Myc. mdpi.com
The effect of this compound on cytokine expression, such as IL-6, appears to be complex and context-dependent. In a study on gastric cancer-derived mesenchymal stem cells, DIM was found to upregulate the expression of IL-6. This suggests that in the tumor microenvironment, DIM's effects may be multifaceted.
A significant aspect of this compound's anticancer activity is its potential to overcome drug resistance. In vitro studies have shown that DIM can enhance the sensitivity of breast cancer cells to the chemotherapeutic drug paclitaxel. nih.govnih.govmdpi.com The proposed mechanism involves the suppression of DNMT1-mediated methylation of the KLF4 promoter. nih.govnih.govmdpi.com By inhibiting DNA methyltransferase 1 (DNMT1), DIM leads to the re-expression of Krüppel-like factor 4 (KLF4), a tumor suppressor that is often silenced in resistant cancer cells. nih.govnih.govmdpi.com The restoration of KLF4 expression increases the apoptotic response of breast cancer cells to paclitaxel. nih.govnih.gov
Direct Interaction with Cellular DNA
Current in vitro research has not definitively established a direct interaction between this compound and cellular DNA. While studies have explored the genotoxicity and potential for DNA adduct formation of various naturally occurring indole compounds, direct binding studies on this compound are not extensively reported in the available literature. sigmaaldrich.com Research on structurally related compounds, such as certain indoloquinoline derivatives, has shown intercalative binding to the DNA double helix. nih.gov For instance, a ruthenium complex incorporating a 3,3'-diindolylmethane (B526164) derivative was shown to interact with DNA through an ethidium (B1194527) bromide assay, suggesting a potential mode of action for such complexed structures. nih.gov However, this does not provide direct evidence for the parent compound, this compound, itself. Further investigation is required to elucidate whether this specific methanone (B1245722) directly interacts with DNA or influences DNA integrity through other indirect mechanisms.
Cannabinoid Receptor (CB1R) Modulation and Downstream Signaling Pathways (e.g., Extracellular Signal-Regulated Kinases (ERK) Activation)
This compound belongs to a class of compounds structurally related to synthetic cannabinoids that can interact with cannabinoid receptors. researchgate.netmdpi.com The Cannabinoid Receptor 1 (CB1R) is a G protein-coupled receptor (GPCR) highly expressed in the central nervous system. nih.govresearchgate.net Activation of CB1R initiates several intracellular signaling cascades, one of the most significant being the mitogen-activated protein kinase (MAPK) pathway, which includes the Extracellular Signal-Regulated Kinases (ERK). nih.govnih.govmdpi.comembopress.org
Upon agonist binding, the CB1 receptor typically couples to Gi/o proteins, which leads to the modulation of downstream effectors. nih.govembopress.org The activation of the ERK pathway via CB1R is a complex process that can occur through multiple mechanisms. nih.govmdpi.com Studies in neuronal cell models have shown that CB1 receptor stimulation leads to the phosphorylation and activation of ERK. mdpi.com This activation can be mediated by G protein βγ subunits, which can trigger a cascade involving other kinases like PI3K and Src, ultimately leading to ERK phosphorylation. mdpi.com
A recent study on the structure-activity relationship of indol-3-yl-methanone derivatives confirmed that their functional activities, evaluated through an ERK activation assay, correlated with their binding affinity for the CB1 receptor, suggesting an agonistic nature. nih.gov Specifically, compounds with a pentyl group on the indole nitrogen and a naphthalenyl group on the methanone carbon showed high affinity. nih.gov Although this compound itself was not explicitly tested in this context, its core structure aligns with ligands known to modulate CB1R. Therefore, it is plausible that it could modulate CB1R and subsequently influence the ERK signaling pathway. nih.gov
Enzyme Inhibition Studies (e.g., α-Glucosidase, α-Amylase)
This compound and its derivatives have been investigated for their potential to inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. These enzymes play a crucial role in the digestion of carbohydrates, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia.
In vitro studies on a series of bis(indol-3-yl)methanes demonstrated potent inhibitory activities against both α-glucosidase and α-amylase. Several synthesized compounds exhibited significantly stronger inhibition of α-glucosidase than acarbose, a standard clinical inhibitor. For example, specific derivatives showed IC50 values against α-glucosidase that were approximately 30 times lower (i.e., more potent) than that of acarbose.
Similarly, these compounds also displayed strong inhibitory effects on α-amylase, with some derivatives being about 2.5 times more potent than acarbose. The varying inhibitory activities among the different derivatives suggest that the nature and position of substituents on the indole rings play a significant role in their enzyme-binding affinity. These findings indicate that the this compound scaffold is a promising starting point for the development of dual α-glucosidase and α-amylase inhibitors.
| Enzyme | Compound Type | Potency vs. Acarbose (IC50) |
| α-Glucosidase | Bis(indol-3-yl)methane derivatives | Up to ~30x stronger |
| α-Amylase | Bis(indol-3-yl)methane derivatives | Up to ~2.5x stronger |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), B3LYP functional)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.net It is favored for its balance of accuracy and computational efficiency. researchgate.net The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a specific hybrid functional within DFT that is widely used for calculations on organic molecules, often providing reliable results for geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net
While DFT and the B3LYP functional are standard methods for such analyses, specific published studies applying these calculations to Di(1H-indol-3-yl)methanone were not identified in the available literature. The following sections describe the types of insights that could be gained from such studies.
A critical first step in computational analysis is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state (a minimum on the potential energy surface) of the molecule. This provides the most stable three-dimensional structure. The process yields key data such as bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for the accuracy of all subsequent computational property calculations.
Detailed optimized molecular geometry parameters specifically for this compound derived from DFT/B3LYP calculations are not available in the reviewed literature.
Table 1: Optimized Geometric Parameters for this compound (Theoretical) (Note: Data derived from specific DFT/B3LYP calculations for this compound is not available in the cited literature.)
| Parameter | Value |
| Bond Lengths (Å) | Data not available |
| C=O | Data not available |
| C-N (indole) | Data not available |
| C-C (indole) | Data not available |
| Bond Angles (°) ** | Data not available |
| Indole-C-Indole | Data not available |
| O=C-Indole | Data not available |
| Dihedral Angles (°) ** | Data not available |
| Indole-C-C-Indole | Data not available |
Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and easily excitable. researchgate.net
A specific FMO analysis providing HOMO, LUMO, and energy gap values for this compound could not be located in the searched scientific literature. Such calculations would clarify the compound's electronic behavior and potential for charge transfer within its structure. researchgate.netresearchgate.net
Table 2: Frontier Molecular Orbital Energies for this compound (Theoretical) (Note: Data derived from specific DFT/B3LYP calculations for this compound is not available in the cited literature.)
| Parameter | Energy (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, intramolecular bonding, and interaction among bonds within a molecule. wikipedia.orgmpg.de It provides a detailed picture of delocalization effects by analyzing interactions between filled "donor" NBOs and empty "acceptor" NBOs. wisc.edu The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the extent of intramolecular charge transfer and hyperconjugation, which are key to understanding molecular stability and the nature of chemical bonds. wikipedia.org
A specific NBO analysis detailing the intramolecular interactions and hyperconjugative energies for this compound is not present in the available research.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net An MEP map illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. Green areas represent neutral potential. researchgate.net The MEP map provides a visual guide to the molecule's polarity and its interactions with other chemical species.
An MEP map specifically generated for this compound has not been found in the reviewed literature. Such a map would identify the electron-rich carbonyl oxygen and potentially electron-deficient regions, offering insights into its intermolecular interaction patterns.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug discovery to understand the binding mechanisms of potential drugs and to estimate their binding affinity, often expressed as a binding energy score. Lower binding energy values typically indicate a more stable and favorable interaction.
While specific molecular docking studies for this compound against the targets listed below were not found, the indole (B1671886) scaffold is a common feature in molecules investigated for activity against these proteins. Docking studies on related indole derivatives have provided insights into potential binding interactions.
Tubulin: Tubulin is a crucial protein involved in cell division, and its inhibitors are potent anticancer agents. nih.gov Numerous indole-based compounds have been designed and evaluated as tubulin polymerization inhibitors, often targeting the colchicine (B1669291) binding site. nih.govmdpi.com Docking studies of these related compounds help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.govmdpi.com
α-Glucosidase and α-Amylase: These enzymes are key targets in the management of type 2 diabetes. Inhibitors of α-glucosidase and α-amylase delay carbohydrate digestion, leading to a reduction in postprandial hyperglycemia. nih.govnih.gov Several studies have reported the synthesis and docking of bis(indolyl)methane and other indole derivatives as potential inhibitors of these enzymes, demonstrating their potential to fit within the enzymes' active sites. nih.govnih.govd-nb.info
Bcl-2 Protein: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis (programmed cell death). nih.govnih.gov Anti-apoptotic members like Bcl-2 and Bcl-xL are often overexpressed in cancer cells, making them important therapeutic targets. unar.ac.id Molecular docking has been used to identify phyto-compounds and synthetic derivatives that can bind to the hydrophobic groove of Bcl-2, disrupting its function and promoting apoptosis. nih.govresearchgate.net
Antibacterial Proteases: The rise of antibiotic resistance has spurred the search for new antibacterial agents targeting essential bacterial enzymes, such as proteases or DNA gyrase. nih.govmdpi.com Indole derivatives have been synthesized and docked against various bacterial protein targets to explore their potential as novel antimicrobial agents. nih.govresearchgate.net
ROR1: Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is a protein implicated in cancer development and progression, making it an attractive target for oncology therapies. While specific docking studies on this compound are unavailable, research on other indole-based derivatives as ROR1 inhibitors is an active area.
Table 3: Predicted Binding Affinities of this compound with Biological Targets (Note: Data from specific molecular docking simulations for this compound is not available in the cited literature.)
| Biological Target | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |
| Tubulin | e.g., 1SA0 | Data not available | Data not available |
| α-Glucosidase | e.g., 3A4A | Data not available | Data not available |
| α-Amylase | e.g., 3BAX | Data not available | Data not available |
| Bcl-2 Protein | e.g., 2W3L | Data not available | Data not available |
| Antibacterial Proteases | Various | Data not available | Data not available |
| ROR1 | Various | Data not available | Data not available |
Identification of Key Interacting Residues and Binding Site Features (e.g., Hydrogen Bonds, Van der Waals Interactions)
Computational molecular docking is a powerful technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. asianpubs.orgnih.gov This method illuminates the specific interactions that stabilize the complex, providing critical insights for drug design. For compounds based on the this compound scaffold, docking studies have been employed to identify key amino acid residues and the nature of the binding forces at play, including hydrogen bonds and van der Waals interactions. asianpubs.orgnih.govresearchgate.net
In silico investigations of indole-methanone derivatives targeting enzymes have revealed common interaction patterns. The carbonyl linker often serves as a hydrogen bond acceptor, forming crucial connections with polar amino acid residues within the active site. The indole rings, being aromatic and relatively nonpolar, typically engage in hydrophobic interactions, such as van der Waals forces, pi-sigma, and pi-alkyl interactions, with nonpolar residues of the protein. nih.gov
For example, in docking studies of related indole-based compounds against protein targets, specific interactions have been characterized. Hydrogen bonding interactions have been observed with residues such as Arginine (Arg) and Asparagine (Asn). asianpubs.org Concurrently, van der Waals forces and other non-covalent interactions with residues like Valine (Val) contribute significantly to the stability of the ligand-protein complex. asianpubs.orgnih.gov Among the various types of non-covalent interactions, hydrogen bonds are particularly important for the binding affinity of a ligand to a protein's active site. nih.gov
The following interactive table summarizes the types of interactions and key amino acid residues that are typically involved in the binding of indole-methanone type compounds to protein active sites, as suggested by computational studies on analogous structures.
| Interaction Type | Key Interacting Residues (Examples) | Role in Binding |
| Hydrogen Bonds | Arginine (Arg), Asparagine (Asn) asianpubs.org | Directional interactions that provide specificity and significant binding energy. |
| Van der Waals Forces | Valine (Val) asianpubs.org | Non-specific, distance-dependent interactions that contribute to overall complex stability. |
| Pi-Alkyl / Pi-Sigma | Various nonpolar residues | Interactions involving the aromatic indole rings and aliphatic side chains of amino acids. nih.gov |
Prediction of Non-Linear Optical (NLO) Properties
Theoretical chemistry provides powerful tools for predicting the molecular properties of novel compounds, including their potential for applications in materials science. journaleras.com Density Functional Theory (DFT) is a computational method frequently used to investigate the non-linear optical (NLO) properties of organic molecules. journaleras.comnih.gov These properties are of great interest for developing advanced materials for optoelectronic applications. journaleras.com
The NLO response of a molecule is primarily described by its hyperpolarizability. For second-order NLO effects, the first hyperpolarizability (β) is the key parameter. journaleras.com DFT calculations can reliably predict molecular geometry, electronic structure, and properties such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). journaleras.comresearchgate.net The results from these calculations allow researchers to screen potential candidate molecules for NLO applications before undertaking complex and costly synthesis and experimental validation. journaleras.com
The structure of this compound, featuring two electron-rich indole moieties linked by a carbonyl group, suggests it may possess interesting electronic properties. The potential for intramolecular charge transfer (ICT), a key factor for a high NLO response, can be theoretically evaluated. By introducing electron-donating and electron-withdrawing substituents onto the indole rings, the ICT characteristics, and thus the hyperpolarizability, can be modulated.
Theoretical studies on various organic molecules have demonstrated that DFT methods, such as those using the B3LYP functional, can effectively calculate NLO parameters. journaleras.com The calculated values for dipole moment, polarizability, and hyperpolarizability are typically reported in atomic units (a.u.) and then converted to standard units for comparison. journaleras.com A high value of the first hyperpolarizability, often compared to that of a standard NLO material like urea, indicates a strong potential for NLO applications. researchgate.net
The table below presents representative data that might be obtained from a DFT study on this compound, illustrating the key parameters investigated in NLO predictions.
| Parameter | Symbol | Typical Unit | Description |
| Dipole Moment | μ | Debye (D) | A measure of the molecule's overall polarity and charge distribution. |
| Mean Polarizability | α | esu (x 10⁻²⁴) | The measure of the "deformability" of the electron cloud by an external electric field. |
| First Hyperpolarizability | β | esu (x 10⁻³³) | A measure of the second-order NLO response of the molecule. journaleras.com |
Future Research Directions and Emerging Paradigms
Rational Design and Synthesis of Advanced Di(1H-indol-3-yl)methanone Derivatives for Enhanced Efficacy
The rational design of novel this compound derivatives is a key area of future research, aiming to improve their potency, selectivity, and pharmacokinetic profiles. This involves a deep understanding of the structure-activity relationships (SAR) that govern the biological effects of these molecules. By systematically modifying the core structure and observing the impact on efficacy, researchers can identify key pharmacophores and functional groups that are crucial for their therapeutic action.
Recent studies have highlighted the importance of specific substitutions on the indole (B1671886) rings and the central methane (B114726) bridge. For instance, the synthesis and biological evaluation of various indole derivatives have demonstrated that the introduction of certain substituents can significantly enhance their anticancer and antimicrobial activities. researchgate.netnih.govijisrt.com The exploration of a wide range of derivatives, including those with heterocyclic moieties, has opened new avenues for developing compounds with improved biological profiles. nih.govaalto.fi
Future efforts will likely focus on creating a diverse library of this compound analogs through innovative synthetic strategies. Techniques such as multicomponent reactions and the use of versatile catalysts are enabling the efficient synthesis of complex indole-based structures. openmedicinalchemistryjournal.com The goal is to produce a new generation of derivatives with superior therapeutic indices, paving the way for more effective treatments for a variety of diseases.
Table 1: Examples of Synthesized Indole Derivatives and Their Reported Biological Activities
| Derivative Class | Synthetic Approach | Reported Biological Activity | Reference |
| 4-(4-(di(1H-indol-3-yl) methyl) phenoxy)-2-chloroquinolines | Reaction of 2,4-dichloroquinolines with 3-[1H-indol-3-yl (4-hydroxyphenyl) methyl]-1H-indole | In vitro antibacterial activity | researchgate.net |
| 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives | Synthesis of a nucleus of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid | Endothelin-1 antagonist activities and weak antibacterial activity | nih.gov |
| Pyrazolinyl-Indole Derivatives | Synthesis of indole-containing pyrazole (B372694) analogs | Cytotoxic activities against various cancer cell lines | nih.gov |
| Oxoindolines | One-pot condensation reaction of isatin, dimedone, and active methylene (B1212753) compounds | Antimicrobial activity | ijisrt.com |
| 1, 3-diheterocycles indole derivatives | Reaction of ethyl 2-(3-formyl-1H-indol-1-yl)acetate with various reagents | In vitro antiproliferative activity against cancer cell lines | aalto.fi |
Deeper Elucidation of Complex Biological Action Mechanisms
While the anticancer properties of this compound and its derivatives are well-documented, a complete understanding of their complex biological mechanisms of action is still evolving. Future research will need to employ a range of advanced molecular and cellular biology techniques to unravel the intricate signaling pathways and molecular targets modulated by these compounds.
A significant breakthrough has been the identification of oxidized analogs of Di(1H-indol-3-yl)methyl-4-substituted benzenes as inducers of the unfolded protein response (UPR) in a manner dependent on the orphan nuclear receptor 4A1 (NR4A1). nih.gov This finding suggests a novel mechanism of action involving the induction of endoplasmic reticulum stress, leading to apoptosis in cancer cells. nih.gov Further investigation into this pathway could reveal new therapeutic strategies and biomarkers for predicting patient response.
Studies on 3,3'-Diindolylmethane (B526164) (DIM), a related compound, have shown that it can inhibit the proliferation of various cancer cells through multiple mechanisms, including the inhibition of cyclooxygenase (COX) and extracellular signal-regulated kinase (ERK) pathways. researchgate.net It is plausible that this compound derivatives share some of these mechanisms or have their own unique modes of action. Future research should focus on identifying the direct molecular targets of these compounds and mapping the downstream signaling cascades they affect. This will not only provide a more comprehensive understanding of their anticancer effects but also help in identifying potential combination therapies and overcoming drug resistance.
Integration of Advanced Computational Modeling for Predictive Molecular Design
The integration of advanced computational modeling techniques is set to revolutionize the process of drug discovery and development for this compound derivatives. In silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can significantly accelerate the identification of promising lead compounds and guide their optimization. longdom.orgsemanticscholar.orgresearchgate.net
Molecular docking studies allow researchers to visualize and predict the binding interactions between this compound derivatives and their potential biological targets at the atomic level. nih.govresearchgate.net This information is invaluable for understanding the molecular basis of their activity and for designing new analogs with improved binding affinity and selectivity. For example, docking studies have been used to identify potential inhibitors of enzymes like cytochrome c peroxidase and to explore the interactions of indole derivatives with the active sites of various target proteins. semanticscholar.orgnih.gov
QSAR modeling, on the other hand, establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgresearchgate.net By developing robust QSAR models, it is possible to predict the activity of virtual compounds before they are synthesized, thereby saving time and resources. semanticscholar.org These models can also provide insights into the key structural features that are important for activity, further aiding in the rational design of more potent derivatives.
The use of computational ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools is also becoming increasingly important in the early stages of drug development. iaps.org.in By predicting the pharmacokinetic properties of new this compound derivatives, researchers can prioritize compounds with favorable drug-like characteristics for further experimental investigation. iaps.org.in
Table 2: Application of Computational Modeling in the Study of Indole Derivatives
| Computational Technique | Application | Key Findings | Reference |
| Molecular Docking | Prediction of binding interactions with target enzymes (UDP-N-acetylmuramatel-alanine ligase and human lanosterol14α-demethylase) | Identification of compounds with high binding affinity and potential antimicrobial activity. | nih.gov |
| Molecular Docking | Investigation of antimalarial activity against Plasmodium falciparum dihydrofolate reductase - thymidylate synthase (PfDHFR-TS) enzyme | Prediction of the binding mode and potential antimalarial activity of a chalcone (B49325) derivative. | researchgate.net |
| 2D-QSAR Modeling | Prediction of antioxidant activity of 1H-3-indolyl derivatives | Development of a model to predict the antioxidant potential and guide the synthesis of new compounds. | semanticscholar.org |
| 3D-QSAR (CoMFA) | Understanding the structural requirements for antioxidant activity of bis(indolyl)methanes | Identification of key structural features for high antioxidant activity and biological compatibility. | researchgate.net |
| Computational ADME Analysis | Prediction of pharmacokinetic properties of acetohydrazide derivatives | Aided in the selection of compounds with favorable drug-like properties for neuroprotection studies. | iaps.org.in |
Development of Novel and Sustainable Synthetic Methodologies Utilizing Green Chemistry Principles
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies in organic chemistry, and the synthesis of this compound and its derivatives is no exception. The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are being increasingly applied to the synthesis of these important compounds. taylorfrancis.comresearchgate.netnih.govorientjchem.orgorientjchem.orgnih.govresearchgate.netnih.govalliedacademies.orgalliedacademies.org
A major focus of green synthesis is the use of eco-friendly catalysts and solvents. orientjchem.orgorientjchem.orgnih.govalliedacademies.orgalliedacademies.org Researchers have successfully employed a variety of catalysts, such as ionic liquids, orientjchem.org sulfated titania, and bioglycerol-based carbon sulfonic acid, nih.gov to promote the synthesis of bis(indolyl)methanes in a more sustainable manner. The use of water as a solvent is particularly attractive from a green chemistry perspective, and several methods have been developed for the synthesis of these compounds in aqueous media. nih.gov
Solvent-free reaction conditions represent another important green chemistry approach. researchgate.netalliedacademies.orgalliedacademies.org By eliminating the need for organic solvents, these methods can significantly reduce waste and environmental impact. Microwave-assisted synthesis has also emerged as a powerful tool for the rapid and efficient synthesis of bis(indolyl)methanes, often leading to higher yields and shorter reaction times compared to conventional heating methods. alliedacademies.orgalliedacademies.org
Future research in this area will likely focus on the development of even more efficient and sustainable synthetic protocols. This may include the use of novel biocatalysts, the development of one-pot multicomponent reactions to minimize purification steps, and the exploration of renewable starting materials. nih.govorientjchem.org The ultimate goal is to create synthetic pathways to this compound and its derivatives that are not only efficient and high-yielding but also environmentally responsible.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
